Methyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate
Overview
Description
Methyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate is an organic compound with the molecular formula C12H14O3. It is a derivative of naphthalene, characterized by the presence of a hydroxyl group and a carboxylate ester group. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate can be synthesized through several methods. One common synthetic route involves the esterification of 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity starting materials and efficient purification techniques ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-keto-5,6,7,8-tetrahydronaphthalene-1-carboxylate or 2-carboxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate.
Reduction: Formation of 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-methanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and result in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-hydroxy-1-naphthoate: Similar structure but lacks the tetrahydro modification.
Methyl 2-hydroxy-3,4,5,6-tetrahydronaphthalene-1-carboxylate: Similar but with different positions of hydrogenation.
Methyl 2-hydroxy-5,6,7,8-tetrahydro-1-naphthoate: Similar but with a different ester group.
Uniqueness
Methyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its tetrahydro modification provides enhanced stability and reactivity compared to other naphthalene derivatives.
Properties
IUPAC Name |
methyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-15-12(14)11-9-5-3-2-4-8(9)6-7-10(11)13/h6-7,13H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZPUQMMDVJQQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC2=C1CCCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469244 | |
Record name | Methyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59604-96-5 | |
Record name | Methyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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